Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride
CAS No.:
Cat. No.: VC15850242
Molecular Formula: C16H23ClN2O2
Molecular Weight: 310.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H23ClN2O2 |
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Molecular Weight | 310.82 g/mol |
IUPAC Name | benzyl 3-[amino(cyclopropyl)methyl]pyrrolidine-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C16H22N2O2.ClH/c17-15(13-6-7-13)14-8-9-18(10-14)16(19)20-11-12-4-2-1-3-5-12;/h1-5,13-15H,6-11,17H2;1H |
Standard InChI Key | HGKOOHZVPLDXSO-UHFFFAOYSA-N |
Canonical SMILES | C1CC1C(C2CCN(C2)C(=O)OCC3=CC=CC=C3)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₆H₂₃ClN₂O₂, with a molar mass of 310.82 g/mol. Its IUPAC name, benzyl 3-[amino(cyclopropyl)methyl]pyrrolidine-1-carboxylate hydrochloride, reflects three key structural features:
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A pyrrolidine ring (5-membered saturated nitrogen heterocycle) at the core.
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A cyclopropylmethylamine side chain at the 3-position of the pyrrolidine, introducing steric complexity and potential hydrogen-bonding interactions.
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A benzyloxycarbonyl (Cbz) protecting group at the 1-position, which enhances stability during synthetic procedures .
The hydrochloride salt form improves aqueous solubility, a critical factor for biological testing.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₂₃ClN₂O₂ | |
Molecular Weight | 310.82 g/mol | |
CAS Registry Number | 1363405-70-2 | |
IUPAC Name | Benzyl 3-[amino(cyclopropyl)methyl]pyrrolidine-1-carboxylate hydrochloride | |
SMILES Notation | C1CC1C(C2CCN(C2)C(=O)OCC3=CC=CC=C3)N.Cl |
Synthetic Methodologies
General Synthesis Strategy
Although no direct synthesis protocol for this compound is published, retrosynthetic analysis and analogous procedures indicate a multi-step sequence :
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Pyrrolidine Functionalization:
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Cbz Protection:
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Salt Formation:
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Hydrochloric acid treatment to precipitate the hydrochloride salt, enhancing crystallinity and stability.
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Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
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1 | NH₃, NaBH₃CN, MeOH, 0°C → RT | 78 | |
2 | Cbz-Cl, NaOH, H₂O/THF, 0°C → RT | 85 | |
3 | HCl (g), Et₂O, 0°C | 92 |
Analytical Characterization
Key spectroscopic data from related compounds provide insights into expected properties:
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¹H NMR:
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IR:
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N-H stretch: ~3300 cm⁻¹
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C=O (carbamate): 1700–1740 cm⁻¹
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MS (ESI+): m/z 275.2 [M-Cl]⁺ (calculated for C₁₆H₂₂N₂O₂)
Pharmaceutical Applications and Biological Relevance
Drug Discovery Intermediate
Pyrrolidine derivatives serve as privileged scaffolds in medicinal chemistry due to:
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Conformational rigidity from the saturated ring, improving target binding.
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Versatile functionalization at multiple positions for structure-activity relationship (SAR) studies .
The cyclopropane moiety in this compound may enhance metabolic stability compared to straight-chain analogs, as demonstrated in related kinase inhibitors.
Future Research Directions
Synthetic Optimization
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Develop enantioselective routes using chiral auxiliaries or asymmetric catalysis.
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Explore continuous flow chemistry to improve reaction efficiency .
Biological Screening
Priority targets for in vitro testing include:
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Neurodegenerative disease targets: β-secretase (BACE1) for Alzheimer’s disease.
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Oncological kinases: Bruton’s tyrosine kinase (BTK) in hematological cancers.
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